molecular formula C11H10F3NO2 B8199773 N-Methyl-2-(trifluoromethoxy)-4-vinylbenzamide

N-Methyl-2-(trifluoromethoxy)-4-vinylbenzamide

Cat. No.: B8199773
M. Wt: 245.20 g/mol
InChI Key: HJUMYSFDFFTDSC-UHFFFAOYSA-N
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Description

N-Methyl-2-(trifluoromethoxy)-4-vinylbenzamide is an organic compound characterized by the presence of a trifluoromethoxy group, a vinyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(trifluoromethoxy)-4-vinylbenzamide typically involves the reaction of N-Methyl-2-(trifluoromethoxy)aniline with a vinylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(trifluoromethoxy)-4-vinylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-2-(trifluoromethoxy)-4-vinylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2-(trifluoromethoxy)-4-vinylbenzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The vinyl group can participate in covalent bonding with target molecules, while the amide group can form hydrogen bonds, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(trifluoromethoxy)-4-vinylbenzamide is unique due to the combination of its trifluoromethoxy, vinyl, and benzamide groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-ethenyl-N-methyl-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-3-7-4-5-8(10(16)15-2)9(6-7)17-11(12,13)14/h3-6H,1H2,2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUMYSFDFFTDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C=C)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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